4H-1-Benzopyran-4-one, 2-methyl-3-phenyl-
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Overview
Description
4H-1-Benzopyran-4-one, 2-methyl-3-phenyl-: is a chemical compound with the molecular formula C17H14O2This compound is also known by other names such as 2-Methyl-3-phenylchromone and 2-Methyl-3-phenyl-4H-chromen-4-one .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 2-methyl-3-phenyl- typically involves the condensation of appropriate phenyl-substituted acetophenones with ortho-hydroxyacetophenones under acidic or basic conditions. One common method is the Baker-Venkataraman rearrangement , which involves the reaction of an ester with a base to form a diketone intermediate, followed by cyclization to form the benzopyranone structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4H-1-Benzopyran-4-one, 2-methyl-3-phenyl-: undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzopyran ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens (Cl2, Br2), Nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydrobenzopyran derivatives .
Scientific Research Applications
4H-1-Benzopyran-4-one, 2-methyl-3-phenyl-: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4H-1-Benzopyran-4-one, 2-methyl-3-phenyl- involves its interaction with various molecular targets and pathways:
Antiproliferative Activity: It inhibits cancer cell proliferation by inducing apoptosis (programmed cell death) and interfering with cell cycle progression.
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress, protecting cells from damage.
Comparison with Similar Compounds
4H-1-Benzopyran-4-one, 2-methyl-3-phenyl-: can be compared with other similar compounds such as:
Chromone: A simpler benzopyranone structure without the phenyl and methyl substitutions.
Flavone: A benzopyranone with hydroxyl and methoxy groups, known for its antioxidant properties.
Ipriflavone: A synthetic isoflavone used in the treatment of osteoporosis.
These compounds share a common benzopyranone core but differ in their substituents, leading to variations in their chemical properties and biological activities .
Properties
IUPAC Name |
2-methyl-3-phenylchromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O2/c1-11-15(12-7-3-2-4-8-12)16(17)13-9-5-6-10-14(13)18-11/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQQUQGPUPSWJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2O1)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10450956 |
Source
|
Record name | 4H-1-Benzopyran-4-one, 2-methyl-3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10450956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24258-66-0 |
Source
|
Record name | 4H-1-Benzopyran-4-one, 2-methyl-3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10450956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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